molecular formula C23H20N2O5 B244425 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B244425
M. Wt: 404.4 g/mol
InChI Key: JQSODJYMHUXHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as DMXP, is a synthetic compound that belongs to the family of benzamides. DMXP is a potent and selective agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the mechanism of action of this receptor.

Mechanism of Action

3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide binds to the 5-HT2A receptor and activates it, leading to the activation of downstream signaling pathways. The activation of the 5-HT2A receptor has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, leading to changes in mood, cognition, and perception. 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to modulate the activity of the prefrontal cortex, which is involved in executive function and decision-making.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation without interference from other receptors. However, one limitation of using 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and cognition. 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide can be used to study the effects of 5-HT2A receptor activation on these processes and may lead to the development of new treatments for mood disorders and cognitive impairment. Another area of interest is the development of new compounds that target the 5-HT2A receptor with greater potency and selectivity than 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide. These compounds may have improved therapeutic potential and fewer side effects than currently available treatments.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 5-methoxy-1,3-benzoxazole-2-carboxylic acid, which is then coupled with 4-bromoaniline to obtain 4-(5-methoxy-1,3-benzoxazol-2-yl)aniline. This intermediate is then coupled with 3,5-dimethoxybenzoic acid to obtain 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide.

Scientific Research Applications

3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively used in scientific research to study the mechanism of action of the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in the regulation of mood, cognition, and perception. 3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to be a potent and selective agonist of the 5-HT2A receptor, and its use has allowed researchers to study the receptor's signaling pathways and downstream effects.

properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H20N2O5/c1-27-17-8-9-21-20(13-17)25-23(30-21)14-4-6-16(7-5-14)24-22(26)15-10-18(28-2)12-19(11-15)29-3/h4-13H,1-3H3,(H,24,26)

InChI Key

JQSODJYMHUXHMC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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